
Oxirane, 2-(2-iodophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-(2-iodophenyl)-2-methyl- is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-iodophenyl group attached to the oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-(2-iodophenyl)-2-methyl- typically involves the reaction of 2-iodophenyl derivatives with epoxidizing agents. One common method is the reaction of 2-iodophenyl ketones with peracids, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . Another approach involves the use of halohydrin intermediates, which are treated with a base to induce cyclization and form the oxirane ring .
Industrial Production Methods: Industrial production of Oxirane, 2-(2-iodophenyl)-2-methyl- may involve large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Oxirane, 2-(2-iodophenyl)-2-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-(2-iodophenyl)-2-methyl- has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its reactivity and ability to form various derivatives.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of Oxirane, 2-(2-iodophenyl)-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is strained and highly reactive, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Iodophenol: An aromatic compound with similar iodine substitution but lacking the oxirane ring.
2-(2-Iodophenyl)oxirane: A closely related compound with similar structure but different substituents.
2-Iodophenyl isothiocyanate: Another iodine-substituted compound with different functional groups.
Uniqueness: Oxirane, 2-(2-iodophenyl)-2-methyl- is unique due to the presence of both the oxirane ring and the 2-iodophenyl group. This combination imparts distinct reactivity and versatility in chemical reactions, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
144427-99-6 |
|---|---|
Molekularformel |
C9H9IO |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
2-(2-iodophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9IO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
QIUKBLSSOWJFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
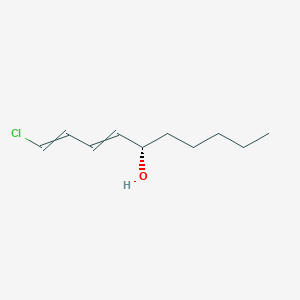
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
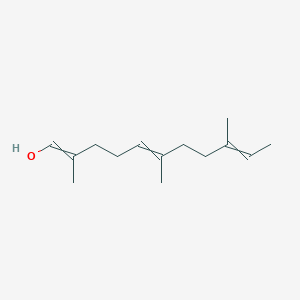
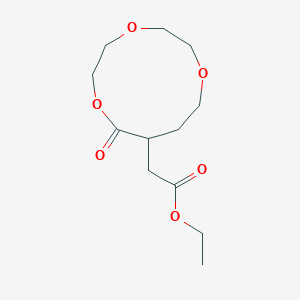
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
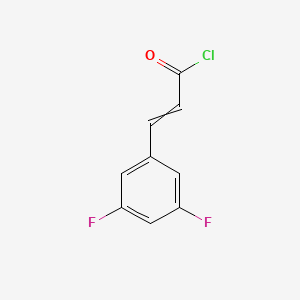
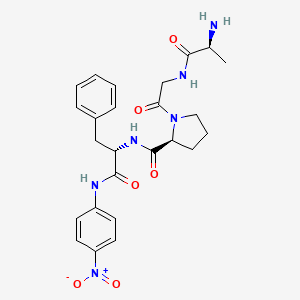

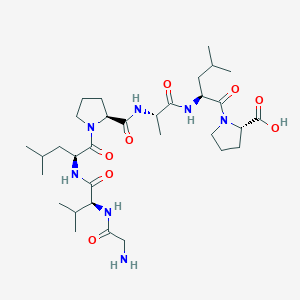
![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B12563387.png)

